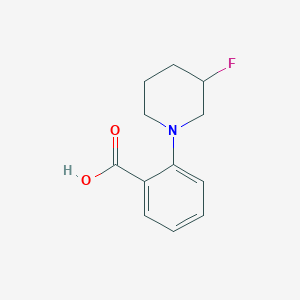

2-(3-Fluoropiperidin-1-yl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-(3-Fluoropiperidin-1-yl)benzoic acid” involves various methods. For instance, the cocrystallization process is used to increase the aqueous solubility and dissolution rate of a poorly aqueous soluble drug by formulating and evaluating its cocrystals with benzoic acid as a coformer . The drug and coformer are cocrystallized using the solvent drop grinding method .Aplicaciones Científicas De Investigación

Fluorescence Probes for Reactive Oxygen Species Detection

Research has developed novel fluorescence probes, such as HPF and APF, for selectively detecting highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. These compounds, while not fluorescing on their own, emit strong fluorescence upon reacting with hROS, allowing for the differentiation and specific detection of various ROS types in biological and chemical applications (Setsukinai et al., 2003).

PET Imaging Agents

Fluorine-18 labeled analogues of bexarotene, synthesized for PET imaging of the retinoid X receptor, demonstrate the utility of fluorinated benzoic acids in developing imaging agents. These compounds, obtained through multi-step syntheses, offer insights into the distribution and function of the retinoid X receptor in vivo, highlighting the importance of fluorinated compounds in medical imaging (Wang et al., 2014).

Coordination Polymers and Gas Sensing

Synthesis and study of coordination polymers derived from benzoic acid derivatives, including those with fluorine substituents, have led to materials with notable gas sensing properties. For example, certain coordination polymers exhibit strong fluorescence emissions and potential applications in detecting gases (Rad et al., 2016).

Biosynthesis of Benzoic Acid

Research into the biosynthesis of benzoic acid in plants and bacteria has revealed pathways that mirror those of fatty acid β-oxidation. These studies provide insights into the production of benzoic acid, a fundamental building block for a myriad of natural products and its regulation and manipulation for bioengineering purposes (Hertweck et al., 2001).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(3-Fluoropiperidin-1-yl)benzoic acid plays a significant role in biochemical reactions It interacts with enzymes, proteins, and other biomolecules, influencing their activity and functionIts structure suggests potential interactions with enzymes involved in metabolic pathways, possibly acting as an inhibitor or activator depending on the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The exact cellular effects of this compound are not extensively studied, but its structural properties indicate that it may impact key signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies on the temporal effects of this compound are limited, but it is crucial to consider these aspects when conducting in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects and threshold levels is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of this compound are not well-characterized and require further study .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement and localization within the cell. Understanding these interactions is important for elucidating the compound’s overall effects on cellular processes .

Propiedades

IUPAC Name |

2-(3-fluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-9-4-3-7-14(8-9)11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAUMPUNUXQPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

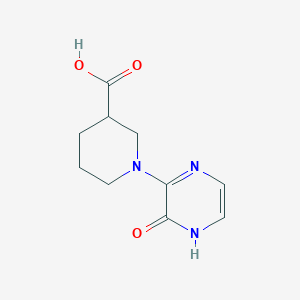

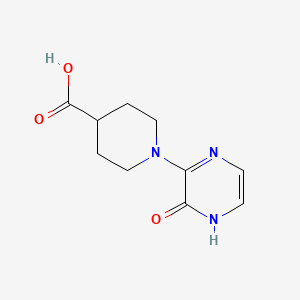

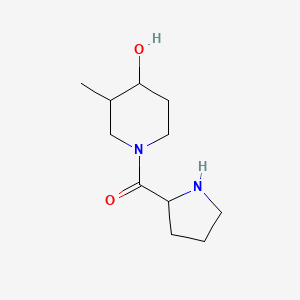

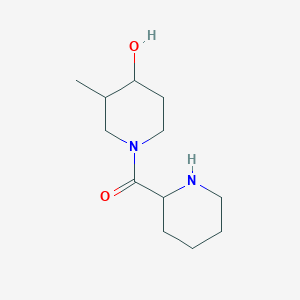

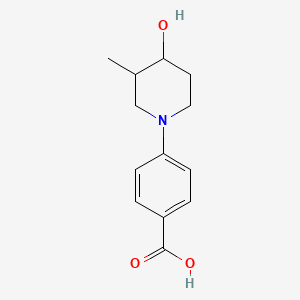

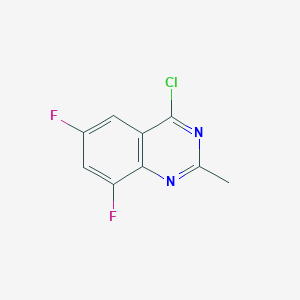

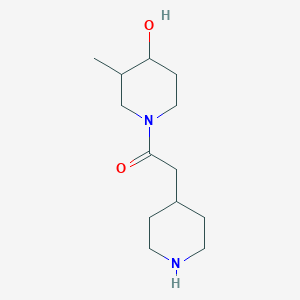

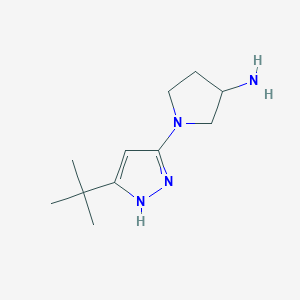

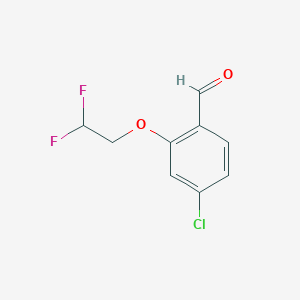

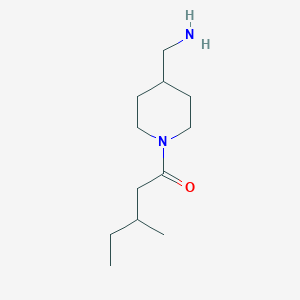

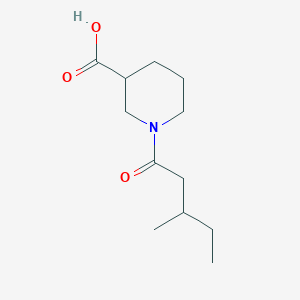

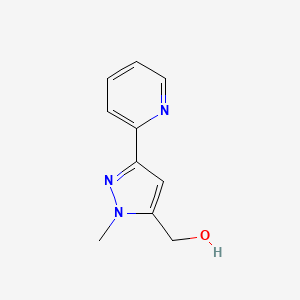

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.